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molecular formula C5Cl2F6 B1213219 1,2-Dichlorohexafluorocyclopentene CAS No. 706-79-6

1,2-Dichlorohexafluorocyclopentene

Cat. No. B1213219
M. Wt: 244.95 g/mol
InChI Key: ABPBVCKGWWGZDP-UHFFFAOYSA-N
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Patent
US05847243

Procedure details

A stainless steel reactor, the inner wall of which was lined with a fluoroplastic, was charged with 5.0 g of 1,2-dichlorohexafluorocyclopentene, 0.1 g of a 5%-palladium/carbon catalyst and 4.1 g of triethylamine, and hydrogen gas was introduced to a pressure of 5 kg/cm2. The mixture was heated to 40° C. while being stirred, and the reaction was conducted while the hyfrogen consumed was supplemented. After 7 hours' reaction, it was confirmed that the consumption of hydrogen ceased. Then the catalyst was removed from the reaction mixture and the reaction mixture was distilled to give 4.2 g of 1,1,2,2,3,3-hexafluorocyclopentane (b.p., 84.5-85° C. ).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.1 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]([F:8])([F:7])[C:5]([F:10])([F:9])[C:4]([F:12])([F:11])[C:3]=1Cl.[H][H]>[Pd].C(N(CC)CC)C>[F:7][C:6]1([F:8])[CH2:2][CH2:3][C:4]([F:12])([F:11])[C:5]1([F:9])[F:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(C(C1(F)F)(F)F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
4.1 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stainless steel reactor, the inner wall of which was lined
ADDITION
Type
ADDITION
Details
was introduced to a pressure of 5 kg/cm2
CUSTOM
Type
CUSTOM
Details
consumed
CUSTOM
Type
CUSTOM
Details
After 7 hours' reaction, it
Duration
7 h
CUSTOM
Type
CUSTOM
Details
was confirmed that the consumption of hydrogen
CUSTOM
Type
CUSTOM
Details
Then the catalyst was removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(CC1)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 115.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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